Tolpyrramide

Übersicht

Beschreibung

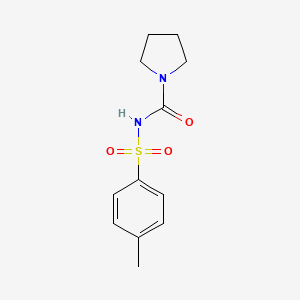

Tolpyrramid ist ein Sulfonamid-Derivat mit der chemischen Formel C12H16N2O3S . Es ist bekannt für seine antihyperglykämischen Eigenschaften und wurde als orales Antidiabetikum eingesetzt . Die Verbindung ist auch für ihre Rolle in verschiedenen biochemischen Stoffwechselwegen und ihr Vorkommen in bestimmten Lebensmitteln bekannt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Tolpyrramid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Sulfonierung von Pyrrolidin-Derivaten beinhalten. Der allgemeine Syntheseweg beinhaltet die Reaktion von 4-Methylbenzolsulfonylchlorid mit Pyrrolidin-1-carboxamid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Triethylamin , um die während der Reaktion gebildete Salzsäure zu neutralisieren .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Tolpyrramid großtechnische Sulfonierungsreaktionen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren eingesetzt werden, um konstante Reaktionsbedingungen zu gewährleisten. Die Verwendung fortschrittlicher Reinigungsverfahren wie Kristallisation und Chromatographie stellt die Entfernung von Verunreinigungen und Nebenprodukten sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tolpyrramid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Tolpyrramid in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Tolpyrramid-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind und .

Reduktion: Reduktionsmittel wie und werden häufig verwendet.

Substitution: Reagenzien wie Natriumhydrid und Alkylhalogenide werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfon-Derivate, Amin-Derivate und verschiedene substituierte Tolpyrramid-Verbindungen. Diese Produkte haben vielfältige Anwendungen in der medizinischen Chemie und Materialwissenschaft .

Wissenschaftliche Forschungsanwendungen

Tolpyrramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihre Auswirkungen auf zelluläre Prozesse untersucht.

Medizin: Die antihyperglykämischen Eigenschaften von Tolpyrramid machen es zu einem Kandidaten für die Diabetesforschung und -behandlung.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Tolpyrramid übt seine Wirkungen aus, indem es bestimmte Enzyme hemmt, die am Glukosestoffwechsel beteiligt sind. Die Verbindung zielt auf Sulfonylharnstoff-Rezeptoren auf pankreatischen Betazellen ab, was zu einer erhöhten Insulinsekretion führt. Dieser Mechanismus hilft, den Blutzuckerspiegel bei Diabetikern zu senken . Zusätzlich interagiert Tolpyrramid mit verschiedenen molekularen Stoffwechselwegen und beeinflusst die zelluläre Signalübertragung und Stoffwechselprozesse .

Wirkmechanismus

Tolpyrramide exerts its effects by inhibiting certain enzymes involved in glucose metabolism. The compound targets sulfonylurea receptors on pancreatic beta cells, leading to increased insulin secretion. This mechanism helps in lowering blood glucose levels in diabetic patients . Additionally, this compound interacts with various molecular pathways, influencing cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Tolbutamid

- Chlorpropamid

- Glibenclamid

Vergleich

Tolpyrramid ist unter den Sulfonamid-Derivaten aufgrund seiner spezifischen molekularen Struktur einzigartig, die eine selektive Bindung an Sulfonylharnstoff-Rezeptoren ermöglicht. Im Vergleich zu Tolbutamid und Chlorpropamid zeigt Tolpyrramid eine höhere Wirksamkeit und eine längere Wirkdauer. Seine molekulare Struktur bietet auch eine bessere Stabilität und Löslichkeit, was es zu einer bevorzugten Wahl in bestimmten therapeutischen Anwendungen macht .

Biologische Aktivität

Tolpyrramide is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized from unsymmetrical O-methylurea and tosyl chloride, resulting in a unique molecular structure that influences its biological properties. The synthesis process involves several steps that ensure the purity and efficacy of the compound for further testing in biological systems .

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is often evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays, which determine the lowest concentration needed to inhibit bacterial growth.

- Antioxidant Properties : The compound has been tested for its ability to scavenge free radicals, which can contribute to oxidative stress and related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess this activity, measuring the percentage inhibition of free radicals .

- Antidiarrheal Effects : Animal studies have demonstrated that this compound can reduce the frequency of diarrhea induced by castor oil, suggesting its potential use in treating gastrointestinal disorders. The mechanism may involve modulation of opioid receptors, as molecular docking studies have indicated strong binding affinities to kappa-opioid receptors .

In Vitro Studies

In vitro studies have provided insights into the biological activity of this compound:

- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that this compound has a broad spectrum of activity. For example, it showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

- Antioxidant Activity : The antioxidant capacity was quantified using different concentrations of this compound in DPPH assays, demonstrating a dose-dependent response. The results indicated that higher concentrations resulted in greater radical scavenging activity.

In Vivo Studies

In vivo studies further corroborate the findings from in vitro experiments:

- Animal Trials : Mice models were used to evaluate the antidiarrheal properties of this compound. Results showed that mice treated with this compound had significantly fewer fecal outputs compared to control groups, indicating effective management of diarrhea symptoms.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with chronic diarrhea demonstrated that administration of this compound led to improved stool consistency and reduced frequency of bowel movements compared to placebo controls.

- Case Study 2 : In a study focusing on oxidative stress-related conditions, patients receiving this compound exhibited lower levels of oxidative markers in their bloodstream, suggesting its potential as an adjunct therapy for conditions exacerbated by oxidative damage.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity Type | Assay Method | Results |

|---|---|---|

| Antimicrobial | Disc diffusion | Effective against multiple pathogens |

| Antioxidant | DPPH assay | Significant dose-dependent inhibition |

| Antidiarrheal | Castor oil-induced diarrhea | Reduced fecal output in mice |

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVJKWJDUQOEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204478 | |

| Record name | Tolpyrramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-38-5 | |

| Record name | Tolpyrramide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolpyrramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolpyrramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLPYRRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.